

Application Note: Quantitative Analysis of Sulfamethoxypyridazine in Animal Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Sulfamethoxypyridazine

Cat. No.: B1681782

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Audience: Researchers, scientists, and drug development professionals.

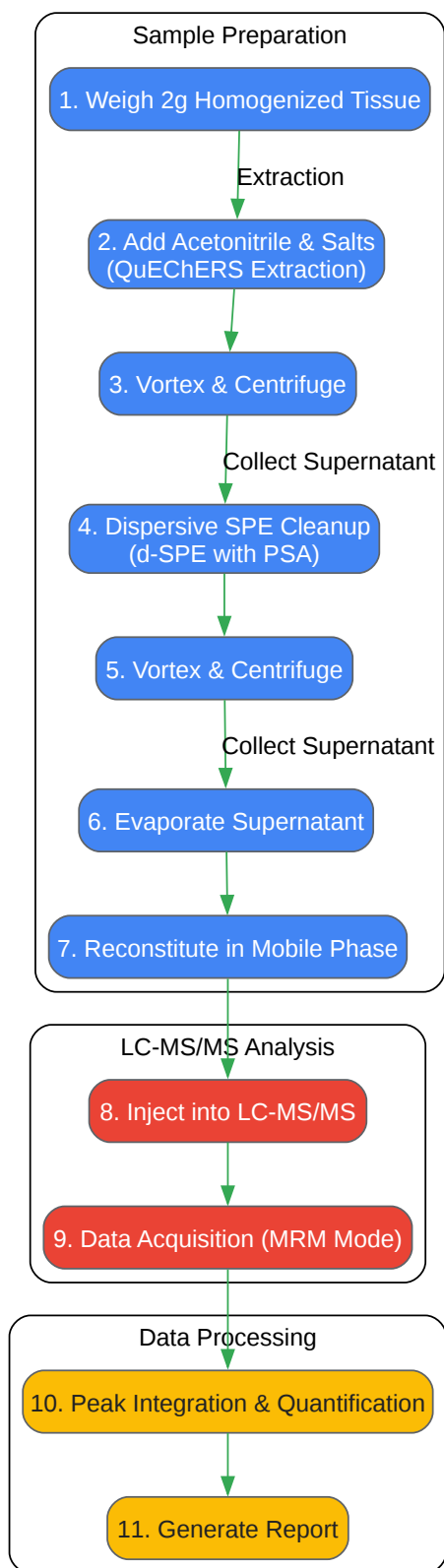
Introduction

Sulfamethoxypyridazine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in animals.[1] The potential for drug residues to remain in edible tissues is a significant concern for human health, necessitating sensitive and reliable analytical methods to monitor its presence in food products of animal origin.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification and confirmation of antibiotic residues at trace levels due to its high selectivity and sensitivity.[2]

This application note details a robust LC-MS/MS protocol for the extraction and quantification of **Sulfamethoxypyridazine** in various animal tissues, including muscle, liver, and kidney. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Workflow

The overall experimental process from sample preparation to data analysis is outlined below.



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Caption: Workflow for **Sulfamethoxypyridazine** analysis in animal tissues.

Materials and Reagents

- Standards: **Sulfamethoxypyridazine** certified reference material (purity >98%).
- Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
- Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO_4), sodium chloride (NaCl), sodium acetate (NaOAc).
- Kits: QuEChERS extraction salts and dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent.
- Equipment: High-speed centrifuge, vortex mixer, nitrogen evaporator, analytical balance, LC-MS/MS system (e.g., triple quadrupole).

Experimental Protocols

4.1. Preparation of Standard Solutions

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Sulfamethoxypyridazine** standard and dissolve it in 10 mL of methanol. Store at -20°C .
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50 $\mu\text{g/L}$) by serially diluting the stock solution with a methanol/water mixture (10:90, v/v).[4] These solutions are used to build the calibration curve.

4.2. Sample Preparation (QuEChERS Method) This protocol is adapted from established methods for sulfonamide extraction from animal tissues.[1][3][5]

- Homogenization: Homogenize the animal tissue (muscle, liver, etc.) to ensure a uniform sample.[6]
- Weighing: Weigh 2.0 ± 0.1 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.[1][3]
- Extraction:
 - Add 10 mL of 1% acetic acid in acetonitrile to the tube.[3]

- Add a QuEChERS extraction salt packet (e.g., containing MgSO_4 and NaOAc).[\[1\]](#)[\[5\]](#)
- Cap the tube tightly and vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5-10 minutes.[\[3\]](#)[\[5\]](#)
- Dispersive SPE Cleanup:
 - Transfer an aliquot of the upper acetonitrile layer (e.g., 5-6 mL) into a 15 mL d-SPE tube containing PSA and anhydrous MgSO_4 .[\[5\]](#)[\[7\]](#) PSA helps in removing fatty acids and other organic acid interferences.
 - Vortex the d-SPE tube for 1 minute.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Processing:
 - Transfer a portion of the cleaned extract (e.g., 4 mL) to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C .[\[5\]](#)
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[\[5\]](#)
 - Vortex to dissolve the residue and filter through a $0.22\ \mu\text{m}$ syringe filter into an LC vial for analysis.[\[5\]](#)

4.3. LC-MS/MS Analysis The following conditions are typical for the analysis of sulfonamides and can be optimized for the specific instrument used.

4.3.1. Liquid Chromatography (LC) Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm)[5]
Mobile Phase A	0.1% Formic Acid in Water[4][5]
Mobile Phase B	Acetonitrile or Methanol[4][8]
Flow Rate	0.3 mL/min[4][9]
Injection Volume	5 µL[4][5]
Column Temperature	40°C[4]
Gradient Program	See Table 1

Table 1: LC Gradient Program

Time (min)	Mobile Phase B (%)
0.0	10
1.0	10
5.0	90
7.0	90
7.1	10
10.0	10

4.3.2. Mass Spectrometry (MS) Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[8]
Capillary Voltage	2.5 - 3.5 kV
Source Temperature	100 - 150°C[5]
Desolvation Temp.	300 - 450°C[5]
Scan Mode	Multiple Reaction Monitoring (MRM)

Table 2: MS/MS (MRM) Parameters for **Sulfamethoxypyridazine**

Analyte	Precursor Ion (Q1) m/z	Quantifier Ion (Q3) m/z	Qualifier Ion (Q3) m/z	Collision Energy (eV)
Sulfamethoxypyridazine	281.1	156.1	108.1	-20 / -35

(Note: The molecular weight of **Sulfamethoxypyridazine** is 280.3 g/mol . The precursor ion $[M+H]^+$ is approximately 281.1 m/z. Specific collision energies should be optimized for the instrument in use. The listed values are representative.)[4][9]

Data Presentation and Performance

The method should be validated according to regulatory guidelines, evaluating parameters such as linearity, specificity, accuracy (recovery), precision, and limits of detection (LOD) and quantification (LOQ).[5]

Table 3: Representative Method Performance Data

Parameter	Tissue Type	Value
Linearity (r^2)	-	> 0.999[4]
Recovery (%)	Pork Muscle	86.6 - 119.8%[4]
Bovine Liver	53 - 93%[3]	
Tilapia Fillet	85 - 105% (typical)	
Precision (RSD %)	Intraday & Interday	< 20%[5]
LOD	Pork Muscle	0.002 - 0.026 $\mu\text{g/L}$ (instrumental)[4]
Tilapia Fillet	1 ng/g (1 $\mu\text{g/kg}$)[5]	
LOQ	Pork Muscle	
		0.006 - 0.080 $\mu\text{g/L}$ (instrumental)[4]
Tilapia Fillet	5 ng/g (5 $\mu\text{g/kg}$)[5]	

Note: Performance values are cited from various studies on sulfonamides and may vary based on the specific tissue matrix and instrumentation.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable protocol for the quantitative determination of **Sulfamethoxypyridazine** in various animal tissues. The use of a QuEChERS-based sample preparation procedure allows for high-throughput analysis with good recovery and cleanup efficiency. This method is suitable for routine monitoring in food safety laboratories to ensure compliance with maximum residue limits (MRLs).

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